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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fenadiazole, with the IUPAC name 2-(1,3,4-Oxadiazol-2-yl)phenol, is a heterocyclic organic

compound that has garnered interest for its biological activities. Historically, it was investigated

for its hypnotic and sedative properties and was marketed under brand names such as

Hypnazol, Eudormil, and Viodor.[1][2] Beyond its effects on the central nervous system,

Fenadiazole and its structural class of 1,3,4-oxadiazoles have been explored for a range of

pharmacological applications, including as anticonvulsant, antipyretic, and spasmolytic agents.

[1][3] Some derivatives have also been investigated for their potential as fungicides in

agricultural applications.[4] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, synthesis, and known biological activities of

Fenadiazole, with a focus on its mechanism of action.

Chemical Structure and Properties
Fenadiazole is characterized by a phenol group attached to a 1,3,4-oxadiazole ring. This

unique structure confers its specific chemical and biological properties.
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Identifier Value

IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol

CAS Number 1008-65-7

Molecular Formula C₈H₆N₂O₂

Molecular Weight 162.15 g/mol

SMILES Oc1ccccc1C1=NN=CO1

InChI
InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-

5-12-8/h1-5,11H

Synonyms
Fenadiazol, Phénadiazole, 2-(o-

Hydroxyphenyl)-1,3,4-oxadiazole

Physicochemical Properties
A summary of the key physicochemical properties of Fenadiazole is presented below.

Property Value Reference

Melting Point 111-112 °C

Boiling Point 180 °C at 0.1 Torr

Solubility
Soluble in DMSO and Ethanol

(≥ 10 mg/ml)

Appearance Crystals from methanol

Synthesis of Fenadiazole
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which Fenadiazole
belongs, can be achieved through several established synthetic routes. A common and

effective method involves the cyclization of a diacylhydrazine derivative. Below is a

representative experimental protocol for the synthesis of a 2-(substituted-phenyl)-1,3,4-

oxadiazole, which can be adapted for the specific synthesis of Fenadiazole.
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Experimental Protocol: Synthesis of a 2-(Substituted-
phenyl)-1,3,4-oxadiazole
This protocol outlines a general two-step process for synthesizing 1,3,4-oxadiazole derivatives,

starting from a substituted benzoic acid.

Step 1: Synthesis of the Hydrazide Derivative

Reaction Setup: In a round-bottom flask, dissolve the starting substituted benzoic acid (1

equivalent) in a suitable solvent such as ethanol.

Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product,

a hydrazide derivative, will often precipitate out of the solution.

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under

vacuum.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

Reaction Setup: In a separate flask, mix the synthesized hydrazide (1 equivalent) with an

appropriate cyclizing agent. A common choice is triethyl orthoformate.

Heating: Heat the mixture, often under reflux, for several hours. The reaction time can vary

depending on the specific substrates.

Monitoring: Track the reaction's progress via TLC.

Work-up: After completion, cool the reaction mixture. The desired 2,5-disubstituted 1,3,4-

oxadiazole may precipitate.

Purification: The crude product can be purified by recrystallization from a suitable solvent,

such as ethanol or a mixture of solvents, to yield the pure compound.
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Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Biological Activity and Mechanism of Action
Fenadiazole exhibits a range of biological activities, with its sedative, hypnotic, and

anticonvulsant effects being the most prominent.

Sedative and Hypnotic Activity
Studies have shown that Fenadiazole can induce sleep and produce a calming effect. While

the precise molecular targets are not fully elucidated, its sedative-hypnotic effects are believed

to be mediated through the central nervous system. The hypnotic effects of some 2-phenoxy

phenyl-1,3,4-oxadiazole derivatives have been shown to be reduced by flumazenil, a known

benzodiazepine antagonist. This suggests that these compounds, and likely Fenadiazole itself,

exert their effects by interacting with benzodiazepine receptors on the GABA-A receptor

complex.

Anticonvulsant Activity
Fenadiazole and related 1,3,4-oxadiazole derivatives have demonstrated anticonvulsant

properties in various experimental models. The proposed mechanism for this activity also

points towards the modulation of the GABAergic system. Benzodiazepines, which are potent

anticonvulsants, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA)

at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure

activity.

Proposed Mechanism of Action: GABAergic System
Modulation
The available evidence strongly suggests that Fenadiazole acts as a positive allosteric

modulator of the GABA-A receptor, likely at the benzodiazepine binding site.
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Caption: Proposed signaling pathway for Fenadiazole's action on the GABA-A receptor.

Explanation of the Signaling Pathway:

GABA Binding: The inhibitory neurotransmitter GABA binds to its specific site on the GABA-A

receptor.

Fenadiazole Binding: Fenadiazole is proposed to bind to the benzodiazepine allosteric site

on the same receptor complex.

Enhanced Channel Opening: The binding of Fenadiazole enhances the effect of GABA,

increasing the frequency of the chloride (Cl⁻) channel opening.

Chloride Influx: This leads to an increased influx of negatively charged chloride ions into the

neuron.

Hyperpolarization: The influx of chloride ions causes hyperpolarization of the neuronal

membrane, making it less likely to fire an action potential.

Neuronal Inhibition: The overall effect is neuronal inhibition, which manifests as the sedative,

hypnotic, and anticonvulsant properties of Fenadiazole.

Analytical Characterization
The structural elucidation and purity assessment of Fenadiazole are typically performed using

a combination of spectroscopic and chromatographic techniques.
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Experimental Protocols for Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Fenadiazole in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment of the

hydrogen atoms. Expected signals would correspond to the aromatic protons of the phenol

ring and the proton on the oxadiazole ring.

¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon

atoms in the molecule.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet containing a small amount of Fenadiazole or

analyze as a thin film.

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups

present, such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole

ring, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

Sample Introduction: Introduce a solution of Fenadiazole into the mass spectrometer,

typically using techniques like electrospray ionization (ESI).

Analysis: The mass spectrum will show the molecular ion peak corresponding to the

molecular weight of Fenadiazole (162.15 g/mol ), as well as characteristic fragmentation

patterns that can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Method: HPLC is a valuable tool for determining the purity of Fenadiazole and for

quantifying its presence in various matrices. A reversed-phase column with a suitable mobile

phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) can

be used.
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Detection: Detection is typically achieved using a UV detector set at a wavelength where

Fenadiazole exhibits strong absorbance.

Caption: General experimental workflow for the synthesis and analysis of Fenadiazole.

Conclusion
Fenadiazole is a pharmacologically active molecule with a well-defined chemical structure and

a range of biological effects, primarily as a sedative, hypnotic, and anticonvulsant. Its

mechanism of action is strongly implicated with the positive allosteric modulation of the GABA-

A receptor. The synthetic routes to 1,3,4-oxadiazoles are well-established, allowing for the

preparation of Fenadiazole and its analogs for further research. The analytical techniques

described provide a robust framework for the characterization and quality control of this

compound. This technical guide serves as a foundational resource for researchers and

professionals in the field of drug discovery and development who are interested in exploring the

therapeutic potential of Fenadiazole and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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